molecular formula C20H25N3O2 B5952761 2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE

2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE

Cat. No.: B5952761
M. Wt: 339.4 g/mol
InChI Key: AQXVMTXTNVXFOA-UHFFFAOYSA-N
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Description

2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and anti-inflammatory activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For instance, the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate can yield benzimidazole . Another method involves the reaction with aromatic or aliphatic aldehydes . The specific synthetic route for 2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE would involve similar steps, with additional modifications to introduce the cyclohexanedione moiety.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like acetonitrile and catalysts such as potassium hydroxide are commonly used .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Hydrogenation using Pd/C in methanol.

    Substitution: Nucleophilic reagents like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of cancer cells . Additionally, it can interact with enzymes and receptors involved in inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to its combination of a benzimidazole ring with a cyclohexanedione moiety. This structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[N-[2-(1H-benzimidazol-2-yl)ethyl]-C-ethylcarbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-4-13(19-16(24)11-20(2,3)12-17(19)25)21-10-9-18-22-14-7-5-6-8-15(14)23-18/h5-8,24H,4,9-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXVMTXTNVXFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NCCC1=NC2=CC=CC=C2N1)C3=C(CC(CC3=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123219
Record name 2-[1-[[2-(1H-Benzimidazol-2-yl)ethyl]amino]propylidene]-5,5-dimethyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696645-84-8
Record name 2-[1-[[2-(1H-Benzimidazol-2-yl)ethyl]amino]propylidene]-5,5-dimethyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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